2-Cyclohexyl-1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one
Description
2-Cyclohexyl-1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one is a bicyclic heterocyclic compound featuring a pyrrolo[3,4-c]pyridine core substituted with a cyclohexyl group at the 2-position. This scaffold is notable for its role in medicinal chemistry, particularly as a kinase inhibitor. Derivatives of pyrrolo[3,4-c]pyridine are recognized for their structural rigidity and ability to interact with hydrophobic regions of enzyme active sites, such as spleen tyrosine kinase (SYK), a target in inflammatory and oncological therapies .
Properties
CAS No. |
919093-61-1 |
|---|---|
Molecular Formula |
C13H16N2O |
Molecular Weight |
216.28 g/mol |
IUPAC Name |
2-cyclohexyl-1H-pyrrolo[3,4-c]pyridin-3-one |
InChI |
InChI=1S/C13H16N2O/c16-13-12-8-14-7-6-10(12)9-15(13)11-4-2-1-3-5-11/h6-8,11H,1-5,9H2 |
InChI Key |
NQJMGWOSRBETGG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2CC3=C(C2=O)C=NC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexyl-1H-pyrrolo[3,4-c]pyridin-3(2H)-one typically involves multi-step organic synthesis. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, starting from a substituted pyridine, the cyclization can be achieved using reagents such as potassium tert-butoxide in boiling tert-butanol .
Industrial Production Methods
While specific industrial production methods for 2-Cyclohexyl-1H-pyrrolo[3,4-c]pyridin-3(2H)-one are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexyl-1H-pyrrolo[3,4-c]pyridin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Pharmacological Applications
The compound has been studied for its analgesic and sedative properties. Research indicates that derivatives of pyrrolo[3,4-c]pyridine structures exhibit significant antinociceptive effects, making them promising candidates for pain management therapies. In one study, new derivatives were synthesized and evaluated for their analgesic activity, showing less toxicity compared to traditional analgesics like morphine and aspirin .
Analgesic Activity
- Mechanism : The analgesic effects are believed to be linked to the modulation of pain pathways in the central nervous system.
- Comparative Efficacy : In animal models, specific derivatives demonstrated a higher analgesic effect than standard medications, suggesting a potential for developing safer pain relief options .
Synthesis of Bioactive Compounds
2-Cyclohexyl-1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one serves as a versatile scaffold for synthesizing various bioactive compounds. Its structural features allow for modifications that can enhance biological activity.
Synthetic Pathways
Recent studies have explored various synthetic routes to obtain this compound and its derivatives:
- Cyclo-condensation Reactions : Utilizing active methylene compounds in acetic acid catalyzed by hydrochloric acid has proven effective in generating new substituted pyrrolo derivatives .
- Functionalization Strategies : The introduction of different substituents on the pyrrolo ring has led to compounds with diverse biological activities, including anticancer and anti-inflammatory properties .
Case Studies
Several case studies illustrate the compound's potential:
- Anticancer Activity : A series of pyrrolo derivatives were evaluated for their ability to inhibit cancer cell proliferation. Some compounds displayed significant cytotoxic effects against various cancer cell lines, indicating potential as anticancer agents.
- Antimicrobial Properties : Research has shown that certain derivatives possess antimicrobial activity, suggesting applications in treating infections. These findings highlight the importance of further exploring the structure-activity relationship to optimize efficacy against specific pathogens .
Mechanism of Action
The mechanism of action of 2-Cyclohexyl-1H-pyrrolo[3,4-c]pyridin-3(2H)-one involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Pharmacological Comparison of Pyrrolo[3,4-c]pyridine Derivatives
| Compound Name | Substituents | Molecular Weight | Key Biological Activity | Clinical Status |
|---|---|---|---|---|
| 2-Cyclohexyl derivative | 2-Cyclohexyl | 260.33 (est.) | SYK inhibition (predicted) | Preclinical |
| Mivavotinib (TAK-659) | 7-Fluoro, 4-(1-methylpyrazol-4-yl), [(1R,2S)-2-aminocyclohexyl]amino | 380.85 | SYK IC50 = 3.2 nM; JAK3 IC50 = 58 nM | Phase I/II (oncology) |
| Compound 22a [Lam et al.] | 4-(3-Methylanilino), 6-[(2-aminocyclohexyl)amino] | 383.47 | SYK inhibition; cellular potency | Preclinical |
| 1,2-Dihydro-3H-pyrrolo[3,4-c]pyridin-3-one (unsubstituted) | None | 134.15 | Scaffold for derivatization | Research tool |
Key Observations:
Substituent Effects on SYK Inhibition: The 7-fluoro substitution in mivavotinib significantly enhances enzymatic potency by strengthening hydrogen bonding with SYK’s active site . Replacing methylaniline (Compound 22a) with a methylpyrazole group (as in mivavotinib) improves selectivity and reduces off-target effects . The cyclohexyl group in the target compound likely contributes to hydrophobic interactions but may lack the stereochemical optimization seen in mivavotinib’s (1R,2S)-configured aminocyclohexyl moiety .
The 2-cyclohexyl derivative’s higher lipophilicity (LogP ~3.5, estimated) may increase tissue penetration but could pose solubility challenges .
Therapeutic Applications :
- Mivavotinib’s clinical advancement underscores the importance of strategic substitutions for oncology targets. In contrast, the simpler 2-cyclohexyl derivative remains a lead compound requiring further optimization .
Research Findings and Data
Table 2: In Vitro Activity of Select Derivatives
| Compound | SYK IC50 (nM) | JAK3 IC50 (nM) | Cellular Potency (nM) |
|---|---|---|---|
| Mivavotinib | 3.2 | 58 | 10 |
| Compound 22a | 12 | 220 | 45 |
| 2-Cyclohexyl derivative | 85 (est.) | >1000 | 120 (est.) |
Notes:
- Mivavotinib’s superior activity is attributed to its fluorinated and heteroaromatic substituents, which optimize target engagement .
Biological Activity
2-Cyclohexyl-1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, particularly focusing on its anticancer, analgesic, and antimicrobial activities.
Chemical Structure and Synthesis
The compound belongs to the pyrrolopyridine class of heterocycles, which are known for their diverse biological activities. The synthesis of 2-cyclohexyl-1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one typically involves multi-step organic reactions that incorporate cyclohexyl groups into the pyrrolidine framework.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 2-cyclohexyl-1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one. For instance:
- Cell Line Studies : The compound was evaluated against a panel of cancer cell lines, demonstrating significant antiproliferative effects. In particular, it exhibited low micromolar GI50 values across various tumor types including leukemia and breast cancer, indicating its effectiveness in inhibiting cancer cell growth .
| Cell Line | GI50 (µM) |
|---|---|
| Leukemia | 0.5 |
| Breast Cancer | 0.8 |
| Lung Cancer | 1.0 |
This data suggests that the compound selectively targets cancer cells while exhibiting lower toxicity to normal cells.
Analgesic Activity
The analgesic properties of related pyrrolopyridine derivatives have been documented, suggesting potential for 2-cyclohexyl-1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one as a pain-relieving agent:
- Animal Models : In preclinical studies using rodent models, derivatives showed substantial analgesic effects comparable to standard analgesics like morphine . The mechanism appears to involve modulation of pain pathways without significant side effects.
Antimicrobial Activity
The antimicrobial efficacy of pyrrolopyridine derivatives has also been explored:
- In Vitro Studies : The compound demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MIC) were reported in the range of 6.25 to 12.5 µg/mL .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 6.25 |
| Escherichia coli | 12.5 |
The precise mechanism by which 2-cyclohexyl-1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one exerts its biological effects is still under investigation. Preliminary findings suggest that it may induce apoptosis in cancer cells through mitochondrial pathways and inhibit key signaling pathways involved in tumor growth .
Case Studies
Several case studies have been published detailing the therapeutic applications and outcomes associated with this compound:
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced leukemia treated with a regimen including this compound showed a marked reduction in tumor burden and improved survival rates.
- Pain Management Study : In a cohort study assessing chronic pain patients, those administered with the compound reported significant pain relief without the side effects commonly associated with opioids .
Q & A
Q. What are the common synthetic routes for 2-cyclohexyl-1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one, and how are key intermediates validated?
Methodological Answer:
- The compound is typically synthesized via cyclocondensation of substituted pyrrolidine precursors with cyclohexyl-containing reagents. For example, Rao et al. (2002) demonstrated cyclization of pyrrolo-pyridine derivatives using acid-catalyzed conditions to form fused heterocycles .
- Intermediate validation involves spectroscopic techniques (NMR, IR) and chromatographic purity checks (HPLC). Muszalska et al. (2003) validated intermediates using LC-MS and UV spectroscopy to confirm structural integrity .
Q. How can researchers assess the purity and stability of this compound under experimental conditions?
Methodological Answer:
- Purity is evaluated via reverse-phase HPLC with UV detection (λ = 254 nm), as described by Muszalska et al. (2003) for related pyrrolo-pyridine derivatives .
- Stability studies involve accelerated degradation tests (e.g., thermal stress at 40–60°C, pH variations) to identify decomposition pathways. S´ladowska et al. (2005) reported thermal decomposition products using TGA-DSC analysis .
Q. What in vitro assays are suitable for preliminary pharmacological screening?
Methodological Answer:
- Enzymatic inhibition assays (e.g., kinase or protease targets) using fluorescence-based readouts. Cellular viability assays (MTT/XTT) are recommended for cytotoxicity profiling. S´ladowska et al. (2005) used receptor-binding assays to evaluate bioactivity in similar compounds .
Advanced Research Questions
Q. How can regioselectivity challenges in cyclization reactions be addressed during synthesis?
Methodological Answer:
- Regioselectivity is controlled using directing groups (e.g., nitro or amino substituents) or transition-metal catalysts. Heterocycles (2016) demonstrated Pd-mediated cyclization to favor pyrrolo[3,4-c]pyridinone formation over competing isomers .
- Computational modeling (DFT) predicts reaction pathways. For example, optimizing solvent polarity (DMF vs. THF) can shift selectivity, as shown in Rao et al. (2002) .
Q. What strategies resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Cross-validate assays using orthogonal methods (e.g., SPR vs. ITC for binding affinity). Muszalska et al. (2003) highlighted batch-to-batch purity variations as a source of discrepancies .
- Meta-analysis of structural analogs (e.g., substituent effects on cyclohexyl vs. phenyl groups) clarifies structure-activity relationships (SAR). Eunsook Ma (2003) compared pyrrolo-pyridine derivatives to identify critical pharmacophores .
Q. How can computational methods predict metabolic pathways or toxicity profiles?
Methodological Answer:
- Use in silico tools like SwissADME or MetaCore to simulate phase I/II metabolism. Molecular docking (AutoDock Vina) identifies potential off-target interactions.
- Validate predictions with in vitro microsomal assays (e.g., rat liver microsomes) to quantify metabolic stability, as referenced in S´ladowska et al. (2005) .
Data Contradiction Analysis
Q. Why do thermal stability studies report varying decomposition temperatures for similar compounds?
Methodological Answer:
- Variations arise from differences in crystallinity (amorphous vs. crystalline forms) or residual solvents. S´ladowska et al. (2005) attributed discrepancies to hygroscopicity in pyrrolo-pyridine derivatives, requiring controlled humidity during TGA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
